molecular formula C8H5ClN2O B064389 1H-Benzimidazole-6-carbonyl chloride CAS No. 160882-30-4

1H-Benzimidazole-6-carbonyl chloride

Cat. No. B064389
CAS RN: 160882-30-4
M. Wt: 180.59 g/mol
InChI Key: KEPSJISIUDGGSI-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-carbonyl chloride is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 g/mol . It is a derivative of benzimidazole, a heterocyclic compound that consists of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-6-carbonyl chloride is characterized by the fusion of a benzene ring with an imidazole ring . This structure is a common feature of benzimidazole derivatives .


Chemical Reactions Analysis

Benzimidazole derivatives, including 1H-Benzimidazole-6-carbonyl chloride, are known to exhibit a wide range of chemical reactions. For instance, 2-substituted-1H-benzimidazole derivatives can be synthesized through nucleophilic substitution reactions .

Scientific Research Applications

Pharmacological Activities

Benzimidazoles and their derivatives play a significant role as therapeutic agents . They are used in the production of various drugs with diverse pharmacological activities such as antiulcer, analgesic, and anthelmintic drugs . For instance, 1-(6-benzoyl-2-(3,4-dimethoxyphenyl)-1H benzo[d] imidazol-1-yl)propan-2-one was used to prepare a series of 6-benzoyl benzimidazole derivatives which were investigated as cytotoxic agents against cervical cancer cells .

Green Chemistry

Benzimidazole derivatives are synthesized using ecofriendly methods . The organic synthesis of benzimidazoles and derivatives to obtain active pharmacological compounds represents an important research area in organic chemistry .

Alzheimer’s Disease Management

Selective inhibition of butyrylcholinesterase (BChE) is hypothesized to help in the management of Alzheimer’s disease (AD) . Several studies have determined a correlation between the increased activity of BChE and the onset of AD . In this context, novel carboxamide- and carbohydrazide-benzimidazoles have been synthesized and evaluated for their anticholinesterase activities .

Antimicrobial Applications

Benzimidazole derivatives have shown considerable antibacterial activity . For example, indole-based pyrido[1,2-a]benzimidazoles displayed considerable antibacterial activity against S. typhi .

Corrosion Inhibitors

Benzimidazoles are recently mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Antihypertensive Activities

Benzimidazole derivatives possess antihypertensive activities . They are part of the structure of many bioactive substances, including antihypertensives .

Antifungal Applications

Benzimidazole derivatives have been employed as fungicides . They have been synthesized and evaluated for their antimicrobial activity against various fungi .

Antiviral Applications

Benzimidazole derivatives have shown antiviral activities . They are part of the structure of many bioactive substances, including antivirals .

Future Directions

Benzimidazole and its derivatives, including 1H-Benzimidazole-6-carbonyl chloride, have shown significant potential in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new molecules of the benzimidazole nucleus for potential therapeutic applications .

properties

IUPAC Name

3H-benzimidazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPSJISIUDGGSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568260
Record name 1H-Benzimidazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-6-carbonyl chloride

CAS RN

160882-30-4
Record name 1H-Benzimidazole-6-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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